7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C15H12N2O. It is a derivative of imidazo[1,2-a]pyridine, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde and a ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its imidazo[1,2-a]pyridine core. This interaction can modulate various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but lacks the methyl group at the 7-position.
7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one: Contains a pyrazinone ring instead of a pyridine ring.
Uniqueness
7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of the aldehyde group at the 3-position and the methyl group at the 7-position. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-7-8-17-13(10-18)15(16-14(17)9-11)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLLHQOGNBYLDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374979 | |
Record name | 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300708-60-5 | |
Record name | 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 300708-60-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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